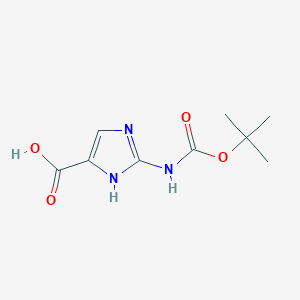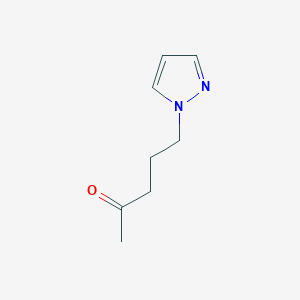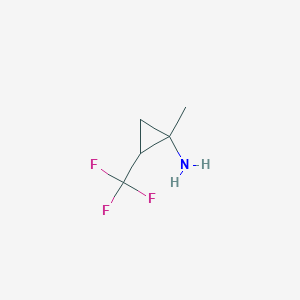
(3S)-4-aminobutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-aminobutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,3-diol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Another method involves the use of 4-chlorobutane-1,3-diol as a starting material. This compound can be reacted with ammonia or an amine under basic conditions to replace the chlorine atom with an amino group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction environments to ensure consistent product quality.
化学反应分析
Types of Reactions
(3S)-4-aminobutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound under specific conditions.
Reduction: Further reduction of the amino group can lead to the formation of primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Acid chlorides or anhydrides are often used for esterification, while alkyl halides can be used for etherification.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Esters or ethers, depending on the reagents used.
科学研究应用
(3S)-4-aminobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism by which (3S)-4-aminobutane-1,3-diol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
相似化合物的比较
(3S)-4-aminobutane-1,3-diol can be compared with other similar compounds, such as:
(3R)-4-aminobutane-1,3-diol: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.
4-aminobutane-1,2-diol: A structural isomer with the amino group at a different position, leading to different chemical properties and reactivity.
4-aminobutane-1,3-diol derivatives: Compounds with additional functional groups that modify their chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential for diverse applications.
属性
分子式 |
C4H11NO2 |
|---|---|
分子量 |
105.14 g/mol |
IUPAC 名称 |
(3S)-4-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
InChI 键 |
AZWLGPJBVAQRHW-BYPYZUCNSA-N |
手性 SMILES |
C(CO)[C@@H](CN)O |
规范 SMILES |
C(CO)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)




![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)

